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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential applications of 2-Chloro-4-pivalamidonicotinic acid. Due to the limited
availability of detailed experimental data in the public domain, this paper also extrapolates
potential synthetic routes and spectroscopic characteristics based on the known chemistry of
its constituent functional groups: a chlorinated nicotinic acid core and a pivalamide substituent.
This document is intended to serve as a foundational resource for researchers and
professionals in the fields of medicinal chemistry and drug development who are interested in
this compound and its derivatives.

Introduction

2-Chloro-4-pivalamidonicotinic acid is a substituted pyridine carboxylic acid derivative. The
presence of a chlorine atom, a carboxylic acid group, and a bulky pivalamide moiety on the
nicotinic acid scaffold suggests its potential as a versatile building block in the synthesis of
more complex molecules, particularly in the realm of drug discovery.[1] The nicotinic acid
framework is a well-established pharmacophore found in numerous therapeutic agents.[2][3]
The introduction of a chlorine atom can significantly modulate the electronic and lipophilic
properties of the molecule, potentially influencing its biological activity and pharmacokinetic
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profile.[1] The pivalamide group, with its sterically hindered tert-butyl moiety, can impart unique
conformational constraints and metabolic stability.

This guide summarizes the currently available data for 2-Chloro-4-pivalamidonicotinic acid
and provides a theoretical framework for its chemical behavior and potential utility.

Molecular Structure and Properties

The molecular structure of 2-Chloro-4-pivalamidonicotinic acid is characterized by a pyridine
ring substituted at the 2-position with a chlorine atom, at the 3-position with a carboxylic acid
group, and at the 4-position with a pivalamido (tert-butylamido) group.

hemical Identi

Parameter Value Reference

2-chloro-4-(2,2-

IUPAC Name dimethylpropanamido)nicotinic ~ N/A
acid

CAS Number 1021339-24-1 [4][5]

Molecular Formula C11H13CIN20s3 [4]

Molecular Weight 256.69 g/mol [6]

Physicochemical Properties (Predicted)

Quantitative experimental data on the physicochemical properties of 2-Chloro-4-
pivalamidonicotinic acid are not readily available. The following table summarizes predicted
properties based on its structure.
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Property Predicted Value Notes

o Estimated for the carboxylic
pKa (acidic) ~3-4 ) T
acid group on the pyridine ring.

Estimated for the pyridine
_ nitrogen, reduced by the
pKa (basic) ~2-3 . . .
electron-withdrawing chlorine

and carboxyl groups.

Estimated based on the

contributions of the chloro,
LogP ~25-35 ) ) ) )

pivalamide, and carboxylic acid

groups.

Sparingly soluble in water; ) o ]
. ) . ) Typical for similar organic
Solubility soluble in organic solvents like

DMSO and DMF.

acids.

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of 2-Chloro-4-
pivalamidonicotinic acid are not currently available in the public domain. However, a
plausible synthetic strategy can be conceptualized based on established organic chemistry

principles.

Postulated Synthetic Pathway

A potential synthetic route could involve the amidation of a 4-amino-2-chloronicotinic acid
precursor with pivaloyl chloride. The key challenge in this approach would be the selective
acylation of the 4-amino group in the presence of the carboxylic acid. Protection of the
carboxylic acid, for instance as an ester, might be necessary.
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Caption: Postulated synthetic pathway for 2-Chloro-4-pivalamidonicotinic acid.

Key Experimental Considerations (Hypothetical)

o Starting Material Synthesis: The synthesis of the 4-amino-2-chloronicotinic acid precursor
would be a critical first step. This could potentially be achieved from commercially available
starting materials through a series of nitration, reduction, and chlorination reactions.

» Protection/Deprotection: The choice of protecting group for the carboxylic acid would be
crucial to ensure compatibility with the subsequent amidation conditions and to allow for
efficient deprotection without affecting other functional groups.

o Amidation Conditions: The amidation reaction would likely be carried out in an aprotic solvent
in the presence of a non-nucleophilic base to neutralize the HCI generated. Reaction
temperature and time would need to be optimized to maximize yield and minimize side
reactions.

« Purification: Purification of the final product would likely involve crystallization or column
chromatography to remove any unreacted starting materials, byproducts, and reagents.

Spectroscopic Analysis (Theoretical)

While no specific spectroscopic data has been published, the expected NMR, IR, and Mass
Spectrometry features can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift . . .
Nucleus Multiplicity Integration Assignment
(3, ppm)
H ~1.3 singlet 9H tert-butyl protons
H-5 proton on
~7.8 doublet 1H S
pyridine ring
H-6 proton on
~8.5 doublet 1H S
pyridine ring
) Amide N-H
~9-10 broad singlet 1H
proton
. Carboxylic acid
~13-14 broad singlet 1H
O-H proton
13C ~27 (CH3)sC-
~40 (CHs)sC-
Pyridine ring
~110-160
carbons
Carboxylic acid
~165-170
carbonyl
~175-180 Amide carbonyl
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Vibration Functional Group
3300-2500 O-H stretch (broad) Carboxylic acid
~3200 N-H stretch Amide

~1700 C=0 stretch Carboxylic acid
~1680 C=0 stretch (Amide I) Amide

~1600, ~1470 C=C, C=N stretch Pyridine ring

~1550 N-H bend (Amide II) Amide

~1100 C-Cl stretch Chloroalkane

Mass Spectrometry (MS)

e Molecular lon (M*): Expected to be observed at m/z 256, with a characteristic M+2 isotope
peak at m/z 258 (approximately one-third the intensity of the M* peak) due to the presence
of the chlorine-37 isotope.

o Fragmentation: Common fragmentation patterns would likely involve the loss of the tert-butyl
group, the carboxylic acid group (as CO2 and H20), and potentially the chlorine atom.

Potential Applications in Drug Discovery and
Medicinal Chemistry

While there is no specific biological data available for 2-Chloro-4-pivalamidonicotinic acid, its
structural features suggest several potential areas of application in drug discovery.

Scaffold for Library Synthesis

The presence of three distinct functional groups (chloro, carboxylic acid, and amide) provides
multiple points for diversification, making it an attractive scaffold for the synthesis of compound
libraries for high-throughput screening.
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Caption: Potential diversification points on the 2-Chloro-4-pivalamidonicotinic acid scaffold.

Potential as a Bioactive Molecule

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities.[7][8]
The specific combination of substituents in 2-Chloro-4-pivalamidonicotinic acid could
potentially lead to novel activities, for instance, as enzyme inhibitors or receptor modulators.
The pivalamide group, in particular, could play a role in directing the molecule to specific
binding pockets or in enhancing metabolic stability.

Conclusion and Future Directions

2-Chloro-4-pivalamidonicotinic acid is a chemical entity with interesting structural features
that suggest its potential as a valuable tool in medicinal chemistry and drug discovery.
However, a significant gap exists in the publicly available experimental data for this compound.
Future research should focus on:

o Development and publication of a robust and scalable synthetic route.

e Thorough characterization using modern spectroscopic techniques (NMR, IR, MS) and X-ray
crystallography.

» Evaluation of its physicochemical properties, including solubility, pKa, and LogP.
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e Screening for biological activity across a range of therapeutic targets.

The generation of such data would be invaluable for the scientific community and could unlock
the full potential of this and related molecules in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1328135?utm_src=pdf-custom-synthesis
https://patentimages.storage.googleapis.com/e7/1c/61/56a684d21515a2/US4770821.pdf
https://www.drugs.com/drug-class/nicotinic-acid-derivatives.html
https://www.researchgate.net/profile/Esraa-Mohamed-Jawad-Mohsen/publication/357434690_Nicotinic_acid_derivatives_Application_and_uses_review/links/61ce0457b8305f7c4b10c614/Nicotinic-acid-derivatives-Application-and-uses-review.pdf
https://www.pschemicals.com/index.php?p=product&CAS_nr=1021339-24-1&id=772106
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91502719.htm
https://matrix.staging.1int.co.uk/product/buy-2-chloro-4-pivalamidonicotinic-acid
https://pubmed.ncbi.nlm.nih.gov/40168098/
https://pubmed.ncbi.nlm.nih.gov/40168098/
https://www.semanticscholar.org/paper/Synthesis-of-new-nicotinic-acid-derivatives-and-as-Khalil-Ahmed/bffe5262468af0bb19620f50e0e128d667622a54
https://www.semanticscholar.org/paper/Synthesis-of-new-nicotinic-acid-derivatives-and-as-Khalil-Ahmed/bffe5262468af0bb19620f50e0e128d667622a54
https://www.benchchem.com/product/b1328135#2-chloro-4-pivalamidonicotinic-acid-molecular-structure
https://www.benchchem.com/product/b1328135#2-chloro-4-pivalamidonicotinic-acid-molecular-structure
https://www.benchchem.com/product/b1328135#2-chloro-4-pivalamidonicotinic-acid-molecular-structure
https://www.benchchem.com/product/b1328135#2-chloro-4-pivalamidonicotinic-acid-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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